1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H15F3N4O5S2 and its molecular weight is 428.4. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
One significant area of application for compounds with similar structures to 1-methyl-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)-1H-imidazole-4-sulfonamide is in organic synthesis. For instance, there's the development of a one-pot synthesis technique for generating N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides, highlighting an innovative approach to synthesizing heterocyclic compounds which are pivotal in drug development and other chemical industries (Rozentsveig et al., 2013).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. Although the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that the synthesis and characterization of related compounds have been geared towards evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral potentials. An example includes the study of celecoxib derivatives, which are synthesized to assess their various biological activities (Ş. Küçükgüzel et al., 2013).
Antibacterial Activity
Research into novel heterocyclic compounds containing a sulfonamido moiety has shown potential for use as antibacterial agents. This includes the synthesis of derivatives expected to combat bacterial infections, indicating a promising route for developing new antibiotics (M. E. Azab et al., 2013).
Antioxidant Activity
There's also a focus on the synthesis and antioxidant activity of new classes of sulfone/sulfonamide-linked compounds. These studies explore the potential of such compounds in mitigating oxidative stress, which is a key factor in the pathogenesis of various chronic diseases (A. Padmaja et al., 2014).
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides demonstrate the exploration of such compounds for their potential in treating cardiac arrhythmias. This research indicates the utility of the imidazolyl moiety in developing selective class III agents for clinical trials (T. K. Morgan et al., 1990).
Mechanism of Action
Imidazoles
are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which has two non-adjacent nitrogen atoms. Imidazoles are a key component of important biological building blocks such as histidine and the related hormone histamine . Imidazoles can act as a buffer within biological systems and are used in various applications in medicinal chemistry .
Sulfonamides
are compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). The nitrogen atom is typically connected to a carbon atom or a sulfur atom in organic sulfonamides. Sulfonamides have a wide range of medicinal uses, including antimicrobial and diuretic effects .
Properties
IUPAC Name |
1-methyl-N-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O5S2/c1-20-8-12(17-9-20)27(23,24)19-7-6-18-26(21,22)11-4-2-10(3-5-11)25-13(14,15)16/h2-5,8-9,18-19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTCAKXOPMBKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.